molecular formula C24H27FN2O2S B2945720 N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide CAS No. 622802-51-1

N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide

Cat. No. B2945720
CAS RN: 622802-51-1
M. Wt: 426.55
InChI Key: CKMZPJPIUFLWTL-UHFFFAOYSA-N
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Description

The compound “N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as fentanyl analogues . These are compounds developed by pharmaceutical companies for legitimate medical use, and those which have been sold as designer drugs .

Scientific Research Applications

PET Imaging of Microglia

A significant application of related compounds involves PET imaging for studying neuroinflammation. [11C]CPPC, a compound with structural similarities, serves as a PET radiotracer specific for the CSF1R, a marker for microglia. This application is crucial for diagnosing and understanding various neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, by noninvasively imaging reactive microglia and disease-associated microglia contributions to neuroinflammation. The development of such PET agents aids in the advancement of therapeutics targeting neuroinflammation by providing a noninvasive, repeatable measure of drug target engagement (Horti et al., 2019).

Drug Discovery

In the realm of drug discovery, furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses. Systematic structure–activity relationship (SAR) studies have shown that the substitution patterns on the furan or thiophene moieties significantly influence anti-influenza activity. For example, specific dimethyl-substituted derivatives exhibited potent antiviral activity against the H5N1 virus, highlighting the potential of such compounds in developing new antiviral drugs (Yongshi et al., 2017).

Synthesis and Evaluation for Neuroinflammation Imaging

Another noteworthy application involves the synthesis and evaluation of [18F]1 for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This study developed a high-affinity ligand specific for CSF1R, demonstrating its potential for human PET imaging of CSF1R and microglial components of neuroinflammation. Such advancements are pivotal for diagnosing and monitoring neurodegenerative diseases and assessing the effectiveness of neuroinflammatory therapies (Lee et al., 2022).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in pharmaceuticals and other industries .

Mechanism of Action

Target of Action

The compound is a member of the fentanyl analogues , which are primarily known to target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.

Mode of Action

As an analogue of fentanyl, this compound likely interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids. It binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

The compound, being a fentanyl analogue, is anticipated to affect the opioidergic pathways . Upon binding to the opioid receptors, it can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine. This inhibition leads to an increase in dopamine levels, resulting in analgesic effects and feelings of euphoria .

Pharmacokinetics

Metabolism of fentanyl analogues generally involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation. Phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to changes in neuronal activity, resulting in potent analgesic effects and potential alteration of mood and perception .

Action Environment

Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. Additionally, individual factors such as genetic variations in opioid receptors or metabolic enzymes can also impact the compound’s action .

properties

IUPAC Name

N-[3-[(4-fluorophenyl)-(4-methylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O2S/c1-15-10-12-27(13-11-15)22(18-6-8-19(25)9-7-18)21-16(2)17(3)30-24(21)26-23(28)20-5-4-14-29-20/h4-9,14-15,22H,10-13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMZPJPIUFLWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide

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